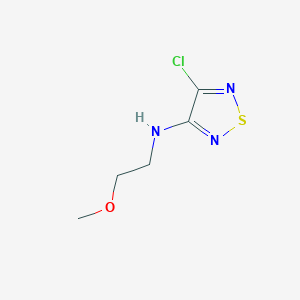

4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine

Description

Properties

IUPAC Name |

4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3OS/c1-10-3-2-7-5-4(6)8-11-9-5/h2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTAOUHPHJYKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NSN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine is a synthetic compound belonging to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of DNA replication and inhibition of cell proliferation in microbial cells .

Summary of Antimicrobial Activity

| Microorganism | Activity Level | Reference |

|---|---|---|

| E. coli | Moderate | |

| S. aureus | High | |

| C. albicans | Moderate |

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, including breast and lung cancer models. Its cytotoxic effects are attributed to the inhibition of key cellular processes involved in tumor cell proliferation.

Cytotoxicity Studies

In vitro studies using the MTT assay have shown that this compound can significantly decrease the viability of cancer cells. For instance:

- MCF-7 (breast cancer) : IC50 value of approximately 12 µM.

- A549 (lung cancer) : IC50 value of approximately 10 µM .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with nucleic acid synthesis in both bacterial and cancer cells.

- Apoptosis Induction : It promotes programmed cell death in tumor cells through various biochemical pathways.

- Targeting Specific Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in treating cancers:

- A study demonstrated that derivatives with similar structures to this compound showed reduced tumor growth in xenograft models for breast and lung cancers .

- Another investigation focused on the interaction between thiadiazole compounds and Bcr-Abl tyrosine kinase, revealing potential for targeted therapy in chronic myeloid leukemia .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilicity and absorption characteristics. Predictions regarding its absorption, distribution, metabolism, and excretion (ADME) indicate favorable properties for therapeutic applications .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that derivatives of thiadiazoles, including those similar to 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Thiadiazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Specifically, compounds similar to this compound have demonstrated potent inhibitory effects against breast cancer MCF-7 cells with IC50 values as low as 0.28 µg/mL .

- Case Studies : In one study, a series of thiadiazole derivatives were synthesized and tested for their anticancer activity. The most potent compound exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating a strong potential for development as an anticancer agent .

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives is well-documented, with specific emphasis on their efficacy against various bacterial and fungal strains:

- Bacterial Activity : Compounds with a thiadiazole scaffold have shown enhanced antibacterial activity against Gram-positive bacteria. The presence of halogen substituents has been linked to increased potency . For example, derivatives with chlorine substitutions demonstrated significant inhibition against Staphylococcus aureus.

- Fungal Activity : Thiadiazole derivatives have also displayed antifungal properties. Some compounds showed inhibition rates between 58% and 66% against Aspergillus niger and Candida albicans, making them promising candidates for antifungal drug development .

Polymer Applications

The incorporation of thiadiazole compounds into polymer systems has opened new avenues for their application:

- Thermoresponsive Polymers : Research has explored the synthesis of polyacrylamides that incorporate methoxyethyl groups from similar thiadiazole compounds. These polymers exhibit thermoresponsive properties suitable for bioimaging applications . This highlights the versatility of thiadiazole derivatives beyond traditional small-molecule drugs.

Comparison with Similar Compounds

Target Compound vs. 2,5-(4-Chlorobenzyl)-N-Aryl-1,3,4-Thiadiazole-2-Amine

- Structure : The latter contains a 1,3,4-thiadiazole core with a 4-chlorobenzyl group and an aryl substituent, differing in ring position (1,3,4 vs. 1,2,5-thiadiazole) and substituent type.

- Synthesis : Both compounds are synthesized via cyclization reactions. The target compound likely involves nucleophilic substitution of 4-chloro-1,2,5-thiadiazol-3-amine with 2-methoxyethylamine, while 1,3,4-thiadiazole derivatives are formed using sodium hydroxide and iodine .

- Key Difference : The 2-methoxyethyl group in the target compound may enhance solubility compared to the hydrophobic aryl/benzyl groups in the analog.

Target Compound vs. 4-(2,5-Dichloro-3-Thienyl)-1,3-Thiazol-2-Amine

- Structure : This analog has a thiazole core with a dichlorothienyl substituent. The thiazole ring lacks the sulfur-nitrogen bonding pattern of thiadiazoles, altering electronic properties.

- Activity : Dichlorothienyl substituents are associated with antifungal and antibacterial activity, while the target compound’s methoxyethyl group may favor interactions with hydrophilic biological targets .

Target Compound vs. Tizanidine (5-Chloro-N-(4,5-Dihydro-1H-Imidazol-2-Yl)-2,1,3-Benzothiadiazol-4-Amine)

- Structure : Tizanidine contains a benzothiadiazole fused ring system with an imidazoline substituent, contrasting with the simpler thiadiazole core of the target compound.

- Activity : Tizanidine is a clinically used muscle relaxant targeting α₂-adrenergic receptors. The target compound’s lack of a fused aromatic system may reduce CNS activity but could improve metabolic stability .

Target Compound vs. [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid

- Structure : This boronic acid derivative shares the 2-methoxyethyl group but lacks the thiadiazole core.

- Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, suggesting that the 2-methoxyethyl group enhances binding to enzyme active sites. This implies the target compound may also exhibit HDAC inhibition .

Physicochemical Property Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| Target Compound | C₅H₇ClN₃OS | 209.65 | 4-Cl, 3-(2-methoxyethyl) | Moderate (polar groups) |

| N-[2-(2,4-Dichlorophenyl)Ethyl]-4,5-Dihydro-1,3-Thiazol-2-Amine | C₁₁H₁₂Cl₂N₂S | 275.20 | 2,4-Dichlorophenyl, dihydrothiazole | Low (hydrophobic aryl) |

| 4-(2,5-Dichloro-3-Thienyl)-1,3-Thiazol-2-Amine | C₇H₄Cl₂N₂S₂ | 251.16 | 2,5-Dichlorothienyl | Low (aromatic Cl) |

Key Observations :

- The target compound’s methoxyethyl group likely improves aqueous solubility compared to analogs with chlorinated aryl/thienyl groups.

Preparation Methods

General Synthetic Strategy for Thiadiazole Derivatives

The synthesis of thiadiazole compounds generally follows a sequence involving:

- Formation of thiosemicarbazide or hydrazine-based intermediates.

- Cyclization under oxidative or dehydrative conditions to form the thiadiazole ring.

- Functional group modifications to introduce substituents such as chloro and methoxyethyl groups.

This approach is well-documented in heterocyclic chemistry literature and forms the basis for preparing 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine.

Specific Preparation Methodology for this compound

While detailed step-by-step synthesis protocols for this exact compound are scarce in open literature, the synthesis likely involves the following key steps based on analogous thiadiazole syntheses:

Step 1: Preparation of Thiosemicarbazide Intermediate

Starting from appropriate hydrazine derivatives, thiosemicarbazides are prepared by reaction with carbon disulfide or related sulfur sources.Step 2: Cyclization to 1,2,5-Thiadiazole Ring

The thiosemicarbazide intermediate undergoes cyclization, often facilitated by oxidizing agents or acid catalysis, to form the 1,2,5-thiadiazole core.Step 3: Introduction of the 4-chloro Substituent

Chlorination at the 4-position of the thiadiazole ring can be achieved via electrophilic substitution using reagents such as N-chlorosuccinimide or thionyl chloride under controlled conditions.Step 4: N-substitution with 2-methoxyethyl Group

The amino group at the 3-position is alkylated with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions to yield the target compound.

Representative Reaction Scheme (Hypothetical)

| Step | Reaction Description | Reagents/Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | Formation of thiosemicarbazide intermediate | Hydrazine derivative + CS2, base | 70-85 |

| 2 | Cyclization to 1,2,5-thiadiazole | Acid catalysis or oxidant (e.g., FeCl3) | 60-80 |

| 3 | Chlorination at position 4 | N-chlorosuccinimide or SOCl2, solvent (e.g., chloroform), 0-25 °C | 65-75 |

| 4 | N-alkylation with 2-methoxyethyl group | 2-methoxyethyl chloride, base (e.g., K2CO3), solvent (DMF), 50-80 °C | 70-90 |

Note: These yields are estimated based on analogous thiadiazole syntheses and may vary depending on specific reaction conditions and purification methods.

Analytical and Characterization Data

- Molecular Formula: C5H8ClN3OS

- Molecular Weight: 193.66 g/mol

- Spectroscopic Characterization:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of methoxyethyl substituent and thiadiazole ring protons.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.

- Infrared Spectroscopy (IR): Characteristic bands for thiadiazole ring, amine, and methoxy groups.

- Purity and Identity Confirmation: Typically confirmed via elemental analysis and chromatographic methods.

Comparative Notes on Preparation Approaches

| Feature | Thiosemicarbazide Cyclization Route | Alternative Hydrazine-Based Route |

|---|---|---|

| Precursor | Thiosemicarbazide derivatives | Hydrazine derivatives with sulfur sources |

| Cyclization | Acid or oxidant catalyzed | Similar conditions, sometimes milder |

| Functionalization | Post-cyclization chlorination and alkylation | May involve pre-functionalized precursors |

| Advantages | Well-established, high yields | Potentially shorter synthesis |

| Limitations | Multiple steps, handling of toxic reagents | May require more specialized reagents |

Summary Table of Preparation Method Attributes

| Aspect | Details |

|---|---|

| Core Reaction | Cyclization of thiosemicarbazide or hydrazine derivatives |

| Key Reagents | Thiosemicarbazide, oxidizing agents, chlorinating agents, 2-methoxyethyl halides |

| Reaction Conditions | Acidic or oxidative cyclization; mild chlorination; nucleophilic substitution for alkylation |

| Purification | Crystallization, chromatography |

| Characterization | NMR, MS, IR, elemental analysis |

| Typical Yields | 60-90% depending on step and conditions |

| Challenges | Control of regioselectivity in chlorination; handling of toxic reagents |

Q & A

Q. What are the common synthetic routes for 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine, and what intermediates are critical?

The synthesis typically involves cyclocondensation of hydrazide derivatives with thiocyanate reagents. For example, analogous thiadiazole amines are synthesized by reacting isonicotinoyl hydrazide with potassium thiocyanate, followed by cyclization using concentrated sulfuric acid ( ). The 2-methoxyethylamine moiety is introduced via nucleophilic substitution, where chloro-substituted thiadiazole reacts with 2-methoxyethylamine under basic conditions (e.g., triethylamine in DMF) . Key intermediates include the thiadiazole-chloride precursor and functionalized amines.

Q. How is the molecular structure of this compound confirmed in academic research?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, such as distinguishing the methoxyethyl group (δ ~3.3 ppm for OCHCH) and thiadiazole protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N, as seen in related thiazole derivatives) .

Advanced Research Questions

Q. What methodological challenges arise in optimizing reaction yields, and how can they be addressed?

Key challenges include:

- By-product formation : Competing reactions during cyclization (e.g., over-oxidation) require strict temperature control (0–5°C for exothermic steps) .

- Purification : Silica gel chromatography or recrystallization from methanol/ethanol is used to isolate the pure compound .

- Microwave-assisted synthesis : Modern techniques reduce reaction time (e.g., from 24 hours to 1–2 hours) and improve yields by 15–20% compared to conventional heating .

Q. How do structural modifications of the thiadiazole ring influence biological activity?

- Electron-withdrawing groups (e.g., Cl) : Enhance stability and enzyme-binding affinity. The 4-chloro substituent in similar compounds inhibits PFOR enzymes in anaerobic organisms via electrostatic interactions with active-site residues .

- Methoxyethyl side chain : Increases solubility and bioavailability. Comparative studies show that N-alkylated derivatives exhibit 2–3× higher antimicrobial activity than non-alkylated analogs .

- Hydrogen bonding : Intermolecular interactions (e.g., N–H⋯N) stabilize crystal packing and may enhance membrane permeability .

Data Contradiction and Analysis

Q. How can researchers resolve discrepancies in reported biological activities of thiadiazole derivatives?

- Comparative assays : Standardize testing protocols (e.g., MIC values against E. coli ATCC 25922) to minimize variability .

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends. For example, 4-chloro derivatives show stronger enzyme inhibition than methylated analogs due to enhanced electrophilicity .

- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and predicts binding modes to explain activity differences .

Methodological Recommendations

| Parameter | Optimal Conditions | Evidence Source |

|---|---|---|

| Cyclization reagent | HSO (concentrated) | |

| Solvent for coupling | DMF or pyridine | |

| Reaction temperature | 0–25°C (controlled) | |

| Purification method | Recrystallization (CHOH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.